molecular formula C11H15N B3383284 1,2,3,4,5,6-Hexahydro-3-benzazocine CAS No. 40584-21-2

1,2,3,4,5,6-Hexahydro-3-benzazocine

Cat. No. B3383284
CAS RN: 40584-21-2
M. Wt: 161.24 g/mol
InChI Key: UPQCFWKOZOXUSC-UHFFFAOYSA-N
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Description

“1,2,3,4,5,6-Hexahydro-3-benzazocine” is a member of the benzazocine series . It is a white, crystalline substance soluble in acidic aqueous solutions . It is also known as pentazocine, which is an analgesic and is used in combination with acetaminophen .


Synthesis Analysis

The synthesis of “this compound” involves an intramolecular Friedel–Crafts alkylation and an intramolecular Heck cyclization as their respective key ring-forming steps . Various 3-substituted 6, 6-dimethyl (or 6-phenyl)-1, 2, 3, 4, 5, 6-hexahydro-3-benzazocines were synthesized by a simple modification of the morphine molecule, via the Friedel-Crafts type cyclization of 4-N-phenethylamino-2-methyl-2-butanols or N- (3-methyl-2-butenyl- or cinnamyl)-phenethylamines .


Molecular Structure Analysis

The molecular weight of “this compound” is 321.4559 . The molecules are linked in endless chains along the c-axis by N + ···Cl − and Cl − ···H 2 O···Cl − hydrogen bonds . Two piperidine rings in the molecule have the chair conformation .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve reduction with zinc dust in a mixture of acetic acid and acetic anhydride . Reduction with sodium borohydride in methanol of 6,7,8,9,10,11 -hexahydro-7,10-methanocyclo-octa [ b ] 1benzothiophen-12-one ( 15) gave exclusively the syn -alcohol ( 9 ) .


Physical And Chemical Properties Analysis

“this compound” is a white, crystalline substance soluble in acidic aqueous solutions . The molecular weight is 321.4559 .

Scientific Research Applications

Synthesis and Pharmacological Properties

1,2,3,4,5,6-Hexahydro-3-benzazocine has been the subject of research primarily in the field of medicinal chemistry, with a focus on its synthesis and potential pharmacological properties. P. Mazzocchi and A. M. Harrison (1978) conducted a study where they synthesized 1,2,3,4,5,6-Hexahydro-1,6-methano-3-benzazocine and investigated its analgesic activity. This compound, including its N-methyl derivative, exhibited greater analgesic activity compared to codeine in mouse hot-plate antinociceptive assays and did not support morphine dependence in Rhesus monkeys (Mazzocchi & Harrison, 1978).

Chemical Modifications for Analgesic Properties

Further research by M. Hori et al. (1985) explored the conversion of certain hexahydro-benzazocines to their sulfur-containing analogues. They discovered that while analgesic activities decreased in sulfur-containing benzazocines compared to hydroxy compounds, specific derivatives, such as the N-methyl derivative (S-metazocine), showed potent analgesic activity (Hori et al., 1985).

Stereochemical Investigations

The stereochemistry of hexahydro-benzazocines has also been a topic of interest. A. Ogundaini and R. T. Parfitt (1985) synthesized various hexahydro-benzazocines with different substitutions and explored their stereochemistry using NMR. They found that the stereochemical configuration of these compounds had a significant impact on their analgesic potency (Ogundaini & Parfitt, 1985).

Synthesis Techniques and Biological Activity

There have been continuous efforts to synthesize hexahydro-benzazocines using various chemical techniques to explore their biological activities. For instance, K. Mitsuhashi et al. (1969) worked on synthesizing derivatives of hexahydro-benzazocines to examine their pharmacological activity, highlighting the ongoing interest in understanding these compounds’ therapeutic potential (Mitsuhashi et al., 1969).

Chiral Synthesis and Sigma Receptor Ligands

The chiral synthesis of hexahydro-benzazocines has been studied by X. Bai et al. (1994), who focused on creating selective ligands for sigma receptor sites, a key area in neuropharmacology. They developed asymmetric synthesis methods starting from certain dihydronaphthalene derivatives (Bai et al., 1994).

Mechanism of Action

Pentazocine, a form of “1,2,3,4,5,6-Hexahydro-3-benzazocine”, weakly antagonizes the analgesic effects of morphine, meperidine, and phenazocine . It produces incomplete reversal of cardiovascular, respiratory, and behavioral depression induced by morphine and meperidine .

Future Directions

The future directions of “1,2,3,4,5,6-Hexahydro-3-benzazocine” research could involve further exploration of its synthesis methods , as well as its potential applications in medical and pharmaceutical fields .

properties

IUPAC Name

1,2,3,4,5,6-hexahydro-3-benzazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-11-7-9-12-8-3-6-10(11)4-1/h1-2,4-5,12H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQCFWKOZOXUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40584-21-2
Record name 1,2,3,4,5,6-hexahydro-3-benzazocine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of 1,2,3,4,5,6-Hexahydro-3-benzazocine?

A1: this compound is a heterocyclic compound consisting of a benzene ring fused to an azocine ring. The azocine ring itself is an eight-membered ring containing a nitrogen atom.

Q2: How can this compound be synthesized?

A2: Several synthetic routes have been explored. One common method involves the cyclization of hydrobromide salts of compounds with the general formula Ar[CH2]m·NH·[CH2]nBr using anhydrous aluminium chloride in decalin. [] This method has been successfully employed to synthesize this compound and several of its derivatives. [] Another approach utilizes a multi-step synthesis starting from readily available materials like 2-iodobenzyl alcohol. This route leverages Heck cyclization reactions to construct the core structure. []

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A3: Research suggests that derivatives of this compound, particularly those with specific substitutions, exhibit potential as analgesics (pain relievers). [, , , , ] These compounds are being investigated as potential alternatives to narcotic analgesics.

Q4: Can you provide an example of how the structure of this compound has been modified to explore structure-activity relationships (SAR)?

A4: Researchers have synthesized a series of 1,2,3,4,5,6-hexahydro-8-methoxy-6,6-dimethyl-3-benzazocine derivatives. [] By systematically altering substituents on the core structure, they aimed to understand how these modifications impacted the analgesic activity of the resulting compounds. This approach is crucial for optimizing the desired pharmacological properties.

Q5: Have any natural products containing the this compound core been discovered?

A5: Yes, a family of indole alkaloids isolated from the seeds of Centaurea moschata incorporates the this compound framework. Two notable examples are moschamindole and moschamindolol. [] These naturally occurring compounds provide further evidence for the potential biological relevance of this chemical scaffold.

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